Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, 2-((2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)amino)ethyl ester
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Overview
Description
Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, 2-((2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)amino)ethyl ester is a complex organic compound It is characterized by the presence of chlorophenoxy groups and a propanoic acid ester structure
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, 2-((2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)amino)ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions may yield alcohol derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various chlorinated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, 2-((2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)amino)ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of herbicides and pesticides due to its ability to disrupt plant growth.
Mechanism of Action
The mechanism of action of Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, 2-((2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)amino)ethyl ester involves its interaction with specific molecular targets. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual plant death. This makes it an effective herbicide. In biological systems, it may interact with enzymes and receptors, altering their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-2-methylphenoxy)acetic acid (MCPA)
- 2,4-dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
- Mecoprop
- Dichlorprop
- Fenoprop
Uniqueness
Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, 2-((2-(4-chlorophenoxy)-2-methyl-1-oxopropyl)amino)ethyl ester is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its dual chlorophenoxy groups enhance its herbicidal activity and make it a valuable compound for agricultural applications .
Properties
CAS No. |
34789-83-8 |
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Molecular Formula |
C22H25Cl2NO5 |
Molecular Weight |
454.3 g/mol |
IUPAC Name |
2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]ethyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C22H25Cl2NO5/c1-21(2,29-17-9-5-15(23)6-10-17)19(26)25-13-14-28-20(27)22(3,4)30-18-11-7-16(24)8-12-18/h5-12H,13-14H2,1-4H3,(H,25,26) |
InChI Key |
AWMUOENWEADMKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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